N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
Description
Properties
CAS No. |
921766-22-5 |
|---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22) |
InChI Key |
UGGUNVKRCZRTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Direct Urea Synthesis
Method Description : This method involves the direct reaction of 4-hydroxy-3-methoxybenzylamine with urea or its derivatives.
Reaction Conditions : Typically conducted in a solvent such as dichloromethane or ethanol under reflux conditions.
Yield : Reported yields can vary significantly based on reaction conditions and purification processes.
Isocyanate Route
Method Description : An alternative approach involves the use of isocyanates, where 4-hydroxy-3-methoxybenzylamine reacts with an isocyanate derivative.
Reaction Conditions : The reaction is often performed in an organic solvent at room temperature or slightly elevated temperatures.
Yield : This method can provide high yields (up to 90%) depending on the purity of starting materials and reaction monitoring.
Palladium-Catalyzed Reactions
Method Description : Some recent studies have explored palladium-catalyzed reactions to synthesize symmetrical urea compounds which can be adapted for N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea.
Reaction Conditions : Involves using carbon monoxide and oxygen atmospheres with palladium catalysts.
Yield : Yields reported in similar reactions have reached up to 91% under optimized conditions.
Yield Comparison
A comparative analysis of the different synthesis methods reveals significant variations in yield and purity:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Direct Urea Synthesis | 70-85 | Variable | Dependent on purification techniques |
| Isocyanate Route | 80-90 | High | Efficient under controlled conditions |
| Palladium-Catalyzed | Up to 91 | High | Requires specific catalyst setup |
Reaction Mechanisms
The mechanisms involved in these synthesis routes typically include nucleophilic attack by the amine on the electrophilic carbon of the isocyanate or urea, followed by rearrangement and elimination steps to form the desired urea product.
Characterization Techniques
Characterization of synthesized this compound is crucial for confirming structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure and purity.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Mass Spectrometry (MS) : Provides molecular weight confirmation.
The preparation of this compound can be achieved through several effective synthetic routes, each with its own advantages and challenges. The choice of method may depend on factors such as desired yield, purity, and available resources. Future research could focus on optimizing these methods further to enhance efficiency and reduce environmental impact while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapies .
Enzyme Inhibition:
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on urease and other enzymes involved in metabolic pathways, making it a candidate for treating conditions like kidney stones and certain infections . This inhibition is particularly relevant in drug design aimed at developing effective urease inhibitors.
Agricultural Applications
Pesticide Development:
this compound has been explored as a potential pesticide or herbicide. Its structural features allow it to interact with biological systems of pests, potentially disrupting their growth or reproduction. Laboratory studies have shown that compounds with similar structures can effectively reduce pest populations without harming non-target species, suggesting a pathway for environmentally friendly agricultural practices .
Plant Growth Regulation:
Additionally, this compound may serve as a plant growth regulator. Its application could enhance crop yields by promoting beneficial physiological responses in plants under stress conditions, such as drought or salinity. The modulation of plant hormone levels through such compounds can lead to improved resilience and productivity .
Material Science
Polymer Chemistry:
In material science, this compound is being investigated for its role in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore its use in creating advanced composites for various industrial applications .
Coatings and Adhesives:
The compound's adhesive properties make it suitable for developing coatings and adhesives that require strong bonding capabilities while maintaining flexibility and durability. This application is particularly valuable in industries such as construction and automotive manufacturing, where material performance is critical .
Case Studies
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Urea Derivatives
Substituent Effects on Physicochemical Properties
Urea derivatives vary widely based on substituents, which critically influence their properties. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-hydroxy-3-methoxyphenyl groups are electron-donating, enhancing solubility in polar solvents and hydrogen-bonding interactions. In contrast, nitro () and chloro () substituents are electron-withdrawing, reducing solubility but increasing stability in hydrophobic environments .
- Crystallography and Hydrogen Bonding: The hydroxy and methoxy groups in the target compound likely promote complex crystal packing via O–H···O and C–H···O interactions, as seen in similar phenolic ureas (). Halogenated analogs () may rely on halogen bonds for crystallization .
Biological Activity
N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, also known as a phenolic urea derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 298.33 g/mol
The synthesis typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea in the presence of a suitable catalyst under controlled conditions. This reaction yields this compound as a white crystalline solid.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Escherichia coli | 50 | Comparable to ceftriaxone |
| Staphylococcus aureus | 40 | Superior to penicillin |
| Pseudomonas aeruginosa | 30 | Comparable to gentamicin |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to bacterial cell death .
2. Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes key findings from in vitro studies:
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis and cell cycle arrest |
| A549 | 180 | Inhibition of proliferation and migration |
In MCF-7 cells, treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cytotoxicity. Additionally, flow cytometry analysis revealed that a significant proportion of treated cells were arrested in the S phase of the cell cycle, suggesting that the compound may induce apoptosis through a caspase-dependent pathway .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:
| Assay Type | IC (µg/mL) | Comparison with Ascorbic Acid |
|---|---|---|
| DPPH Scavenging | 50 | Comparable |
| ABTS Scavenging | 45 | Superior |
The antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which can donate hydrogen atoms to free radicals, thereby neutralizing them .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects against multi-drug resistant strains of E. coli and S. aureus, showing a significant reduction in bacterial load in treated groups compared to controls .
- Anticancer Research : In vivo studies using mouse models demonstrated that administration of the compound led to reduced tumor growth in xenograft models of breast cancer .
Q & A
Q. What are the common synthetic routes for N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of 4-hydroxy-3-methoxybenzylamine with a urea precursor (e.g., carbonyl diimidazole) under anhydrous conditions. Optimization includes:
- Catalyst selection : Use of triethylamine or DMAP to enhance reactivity .
- Temperature control : Reactions conducted at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Characterization via H/C NMR ensures identification of urea NH protons (δ 6.5–7.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
Q. How is the crystallographic structure of this compound determined using X-ray diffraction methods?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed:
- Crystal growth : Slow evaporation of saturated DMSO or DMF solutions yields suitable crystals .
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion .
- Refinement : SHELXL-2018 for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···O) are analyzed using PLATON .
Space group assignments (e.g., monoclinic ) and values < 0.05 ensure data quality .
Q. What spectroscopic techniques are employed for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm; phenolic O–H stretch at ~3200–3400 cm .
- NMR : H NMR distinguishes aromatic protons (δ 6.7–7.2 ppm, split due to methoxy/hydroxy substituents) and methylene bridges (δ 4.2–4.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 345.1) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?
- Methodological Answer : Discrepancies (e.g., bond lengths, torsion angles) are addressed via:
- Hybrid DFT/XRD refinement : Gaussian 16 (B3LYP/6-311+G(d,p)) optimizes geometries, compared to SCXRD data .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to validate packing motifs .
- Dynamic NMR : Resolves conformational flexibility in solution vs. rigid crystal structures .
Q. What methodological considerations are critical when designing in vitro assays to evaluate the antioxidant activity of this compound?
- Methodological Answer : Key steps include:
- Model selection : HepG2 cells exposed to -induced oxidative stress, measuring ROS reduction via DCFH-DA fluorescence .
- Dose optimization : IC determination using serial dilutions (1–100 μM) .
- Mechanistic studies : Western blotting for Nrf2/Keap1 pathway activation and SOD/CAT enzyme activity assays .
Q. How do solvent polarity and hydrogen bonding influence the supramolecular assembly of this compound in crystal engineering studies?
- Methodological Answer :
- Solvent screening : High-polarity solvents (e.g., DMSO) promote H-bonded dimers via phenolic O–H···O=C interactions, while low-polarity solvents (e.g., toluene) yield π-stacked layers .
- Thermodynamic analysis : Van’t Hoff plots correlate solvent dielectric constant with crystal lattice energy .
- Cambridge Structural Database (CSD) mining : Compare packing motifs with analogues (e.g., CSD refcode: BAPLOT) to design co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
